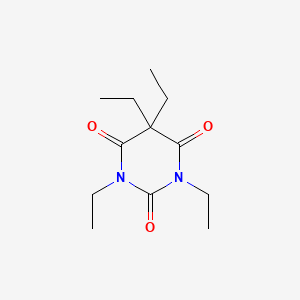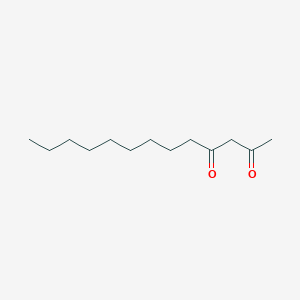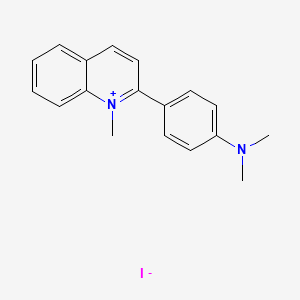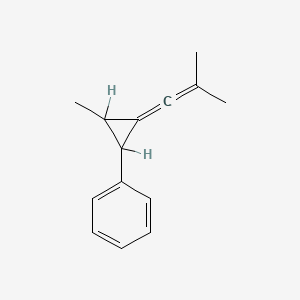
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- is an organic compound with the molecular formula C14H16. This compound is a stereoisomer of its trans counterpart and is characterized by the presence of a benzene ring attached to a cyclopropyl group, which in turn is substituted with two methyl groups and a propenylidene group. The compound’s unique structure imparts specific chemical properties and reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a benzene derivative with a cyclopropylidene intermediate under controlled conditions. The reaction may require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the desired cis-isomer.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenylidene group to an alkyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl-substituted cyclopropyl derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study cyclopropyl ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, trans-: The trans-isomer of the compound with different spatial arrangement.
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-: Without specifying the cis or trans configuration.
Uniqueness
The cis-isomer of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)- is unique due to its specific spatial arrangement, which can influence its chemical reactivity and interaction with biological targets. This makes it distinct from its trans counterpart and other similar compounds.
Propiedades
Número CAS |
33530-26-6 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
InChI |
InChI=1S/C14H16/c1-10(2)9-13-11(3)14(13)12-7-5-4-6-8-12/h4-8,11,14H,1-3H3 |
Clave InChI |
WBZZBXVCSQAKIK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C1=C=C(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


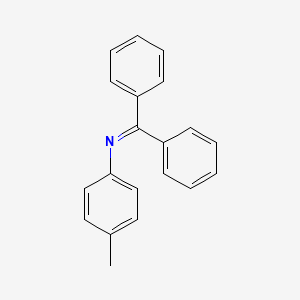
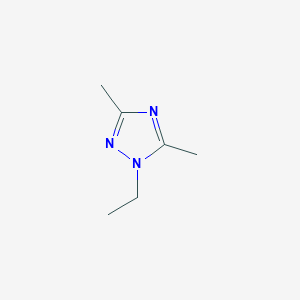
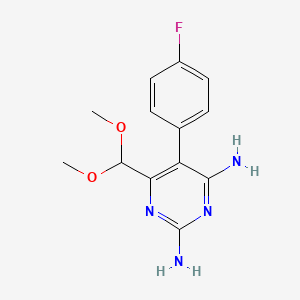
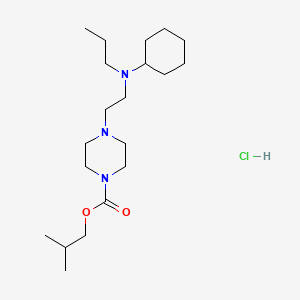
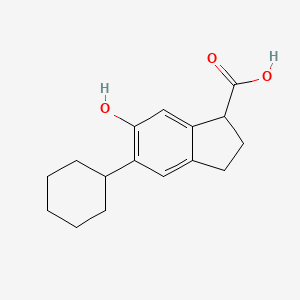
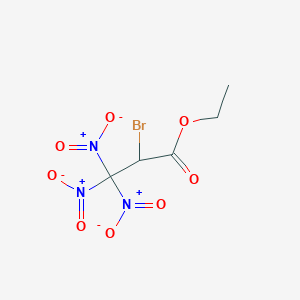
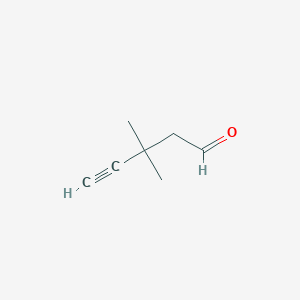

![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)

